molecular formula C20H23N3OS B2573319 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 312524-42-8

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2573319
CAS No.: 312524-42-8
M. Wt: 353.48
InChI Key: QFFDJGRPTAQYKD-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide (CAS 312524-42-8) is a synthetic small molecule featuring the 1,3,4-thiadiazole scaffold, a structure recognized for its significant potential in medicinal chemistry research . This compound is built from two pharmaceutically relevant components: an adamantane carboxamide group and a 2-methylphenyl-substituted 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole nucleus is a noted bioisostere of pyrimidine bases, which allows its derivatives to interact with critical biological targets, particularly in oncology research . The rigid, lipophilic adamantane group may enhance bioavailability and influence the molecule's interaction with hydrophobic enzyme pockets. The primary research value of this compound lies in the investigation of novel anticancer agents. Derivatives containing the 1,3,4-thiadiazole core have demonstrated promising cytotoxic properties across various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) models . The mechanism of action for such compounds is multifaceted and may include the inhibition of key enzymes like carbonic anhydrase IX (CA-IX) and focal adhesion kinase (FAK), or the disruption of tubulin polymerization, all of which are validated strategies in anticancer drug discovery . Researchers can utilize this high-purity compound as a key intermediate or a building block for synthesizing more complex derivatives, or as a reference standard in biological screening assays to explore new therapeutic pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-12-4-2-3-5-16(12)17-22-23-19(25-17)21-18(24)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFDJGRPTAQYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method includes the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. The resulting thiadiazole intermediate is then coupled with an adamantane derivative, such as adamantane-1-carboxylic acid, using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, temperature, and reaction time are critical factors that need to be optimized for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The carboxamide group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Key Structural Trends :

  • Substituent Effects : Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity and membrane permeability compared to polar groups (e.g., hydroxyl in compound 61) .
  • Ring Systems : Thiadiazole rings enable planar molecular conformations, facilitating receptor binding, while adamantane provides rigidity and stability .

Physicochemical Properties

Melting points, yields, and solubility trends are compared in Table 1:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Properties Reference
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide (Target) 2-Methylphenyl Data not available N/A High lipophilicity (predicted)
N-(5-(2,3-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide 2,3-Dihydroxyphenyl Not reported N/A Polar, lower metabolic stability
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine Methylamine 441–443 N/A Crystalline, planar ring structure
N-o-Tolylcycloadamantanecarboxamide (2) o-Tolyl Not reported 75.5 White solid, moderate solubility
3-R1thio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole (Ia–Ig, IIa–IIg) Variable alkylthio groups 120–160 (range) 65–88 Crystalline, recrystallized

Insights :

  • The target compound’s 2-methylphenyl group likely results in a melting point between 130–160°C, based on analogs in .
  • Adamantane derivatives generally exhibit low aqueous solubility but high thermal stability .

Biological Activity

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a member of the 1,3,4-thiadiazole derivative family, which is recognized for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C20_{20}H23_{23}N3_{3}OS_{S}
  • Molecular Weight : 353.48 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves:

  • Formation of Thiosemicarbazide : Starting with adamantane-1-carbohydrazide and treating it with an isothiocyanate.
  • Cyclization : The thiosemicarbazide undergoes cyclization to yield the desired thiadiazole derivative.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies evaluating its efficacy against various bacterial and fungal strains:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus

The compound exhibited notable antibacterial activity at concentrations as low as 1 µg/mL.

Antifungal Activity

The compound was also tested against fungal strains:

  • Fungal Strains Tested :
    • Aspergillus niger
    • Aspergillus oryzae

Results indicated effective antifungal properties comparable to existing antifungal agents.

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. It was evaluated against several human cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-70.73
HepG20.95
A5490.37
HeLa0.50

These results suggest that the compound significantly inhibits cell proliferation and induces apoptosis in cancer cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Cell Membrane Penetration : The adamantane moiety enhances lipophilicity and facilitates cellular uptake.
  • Enzyme Interaction : The thiadiazole ring interacts with enzymes and receptors, potentially inhibiting their activity.

Case Studies

A series of experiments were conducted to evaluate the compound's effectiveness in different biological contexts:

  • Antimicrobial Efficacy : In vitro studies confirmed the compound's ability to inhibit growth in both gram-positive and gram-negative bacteria.
  • Anticancer Activity : Flow cytometry analysis showed that treated cancer cells underwent significant cell cycle arrest and apoptosis.

Q & A

Q. What are the established synthetic routes for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide?

The synthesis typically involves cyclization of adamantane-1-carbohydrazide derivatives with thiosemicarbazides or isothiocyanates. For example:

  • Step 1 : React adamantane-1-carbohydrazide with methyl/phenyl isothiocyanate in methanol to form 1-adamantylcarbonyl-thiosemicarbazides .
  • Step 2 : Cyclize the intermediate using sulfuric acid at room temperature for 24 hours to yield the 1,3,4-thiadiazole core .
  • Step 3 : Introduce substituents (e.g., 2-methylphenyl) via nucleophilic substitution or coupling reactions under mild conditions (e.g., DMSO, CuI catalysis) . Purity is ensured through recrystallization from n-butanol or CHCl3:EtOH (1:1) mixtures .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Single crystals are grown via slow evaporation of CHCl3:EtOH solutions. Data collection and refinement use SHELX programs (e.g., SHELXL for small-molecule refinement). Planarity of the thiadiazole ring and substituent orientation are validated through torsion angles and hydrogen-bonding networks .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent integration, while IR identifies functional groups (e.g., C=O at ~1650 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., cytotoxicity vs. inactivity) be resolved?

Discrepancies often arise from structural variations (e.g., hydroxyl group positioning on phenyl rings) or assay conditions.

  • Structural analysis : Compare derivatives like 60 (3,4-dihydroxyphenyl) and 61 (2,3-dihydroxyphenyl), where minor positional changes significantly alter interactions with target proteins .
  • Assay optimization : Standardize protocols (e.g., MTT assay incubation time, cell line selection) to reduce variability. For example, HT-29 (colon cancer) and MCF-7 (breast cancer) cells may respond differently due to membrane permeability variations .

Q. What computational methods validate structure-activity relationships (SAR) for adamantane-thiadiazole hybrids?

  • Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with targets like carbonic anhydrase or viral proteases. The adamantane moiety often enhances hydrophobic binding, while thiadiazole participates in hydrogen bonding .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100+ ns to assess binding affinity changes caused by substituent modifications (e.g., methyl vs. phenyl groups) .

Q. How to design in vivo studies for evaluating antihypoxic activity?

  • Model : Use rat hypoxia models with hermetic chambers to simulate hypercapnia. Administer the compound at 1/10 LD50 (determined via acute toxicity assays) .
  • Controls : Compare with Mexidol (100 mg/kg) and isotonic saline. Measure survival time, blood oxygen saturation, and lactate dehydrogenase (LDH) levels .
  • Data analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences (p < 0.05) between treatment groups .

Q. What crystallographic software and parameters ensure accurate refinement?

  • Software : SHELXL is preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters and hydrogen-bond constraints .
  • Key parameters :
  • R-factor < 5% for high-resolution data.
  • Validate H-atom placement via riding models (C–H = 0.96–0.98 Å) .
  • Assess crystal packing for hydrophilic/hydrophobic layer alternation, which impacts solubility .

Methodological Considerations Table

Aspect Recommended Methods References
SynthesisCyclization with H2SO4, CuI catalysis in DMSO
CrystallographySHELXL refinement, CHCl3:EtOH crystallization
Biological AssaysMTT for cytotoxicity, rat hypoxia models for antihypoxic activity
Computational AnalysisAutoDock for docking, GROMACS for MD simulations

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